molecular formula C17H19N3O3 B2705943 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone CAS No. 2034444-49-8

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Cat. No.: B2705943
CAS No.: 2034444-49-8
M. Wt: 313.357
InChI Key: IMXSGZACHANJQE-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The key steps include:

    Formation of the Pyridazine Intermediate: This involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the necessary functional groups.

    Synthesis of the Pyrrolidine Intermediate: This step involves the preparation of the pyrrolidine ring, which is then functionalized to allow for further reactions.

    Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

2-hydroxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-15(19-18-12)23-14-9-10-20(11-14)17(22)16(21)13-5-3-2-4-6-13/h2-8,14,16,21H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXSGZACHANJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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